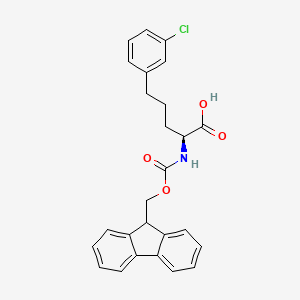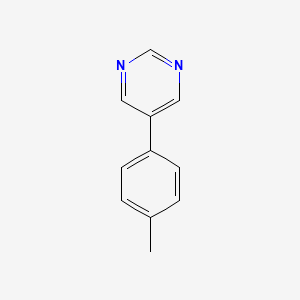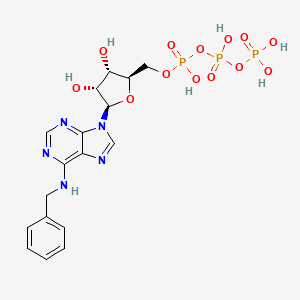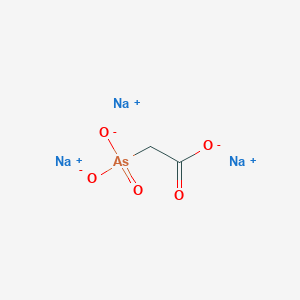
6-Amino-2-iodopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-iodopyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O . This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-iodopyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 2-amino-3-hydroxypyridine. The reaction typically uses iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 2nd position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives has been explored as a promising method for the preparation of various hydroxylated pyridines .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as potassium t-butoxide or cesium t-butoxide.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium t-butoxide, cesium t-butoxide, and triethylamine are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Oxidation Reactions: Products include pyridones or other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-iodopyridin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-iodopyridin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 4-Amino-2-iodopyridin-3-ol
- 5-Iodopyridin-3-ol
- 2-Chloro-6-iodopyridin-3-ol
Comparison: 6-Amino-2-iodopyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 6th position and the iodine atom at the 2nd position makes it more reactive in substitution reactions compared to its analogs .
Propiedades
Fórmula molecular |
C5H5IN2O |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
6-amino-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) |
Clave InChI |
JNQBDUJHXQCTIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)

![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
